molecular formula C13H19NO3 B11870803 (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol CAS No. 87664-90-2

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol

Cat. No.: B11870803
CAS No.: 87664-90-2
M. Wt: 237.29 g/mol
InChI Key: ICGDYFNHKZNIKO-UHFFFAOYSA-N
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Description

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound’s structure includes a tetrahydroisoquinoline core, which is a common scaffold in many natural and synthetic bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol typically involves the cyclization of phenylethylamine derivatives. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinolines, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, inhibiting enzymes involved in inflammation, and protecting neurons from oxidative stress . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another analog with additional methoxy groups.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with distinct properties.

Uniqueness

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Biological Activity

(5,6-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : Not specified in the results but related compounds exist.

The biological activity of tetrahydroisoquinoline derivatives like this compound is often linked to their interaction with various biological targets. These compounds may exhibit:

  • Cholinesterase Inhibition : Some derivatives have shown effectiveness in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission .
  • TRPM8 Modulation : Certain tetrahydroisoquinolines have been identified as modulators of TRPM8 channels, influencing calcium ion influx and potentially affecting pain perception and thermoregulation .

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives can disrupt cellular processes such as mitosis and nucleoside transport. For instance:

  • Inhibition of Microtubule Assembly : Compounds similar to this compound may inhibit microtubule dynamics leading to apoptosis in cancer cells .

Neuroprotective Effects

The compound's ability to inhibit cholinesterases suggests potential neuroprotective properties. By preventing the breakdown of acetylcholine, it may enhance cholinergic signaling in the brain.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Demonstrated that derivatives can inhibit AChE effectively at concentrations as low as 0.03 nM.
Explored the synthesis and biological evaluation of tetrahydroisoquinoline derivatives showing anticancer activity through microtubule disruption.
Discussed the synthesis of enantiomerically pure tetrahydroisoquinolines with potential therapeutic applications.

Properties

CAS No.

87664-90-2

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

(5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)methanol

InChI

InChI=1S/C13H19NO3/c1-14-5-4-10-11(7-14)9(8-15)6-12(16-2)13(10)17-3/h6,15H,4-5,7-8H2,1-3H3

InChI Key

ICGDYFNHKZNIKO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC(=C2OC)OC)CO

Origin of Product

United States

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